molecular formula C9H5Br2F2NO B1410290 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile CAS No. 1805473-73-7

2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410290
CAS No.: 1805473-73-7
M. Wt: 340.95 g/mol
InChI Key: MOFNRQJLVJQZCT-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile is an organobromine compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two bromine atoms, a difluoromethoxy group, and a nitrile group attached to a phenyl ring.

Preparation Methods

The synthesis of 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a difluoromethoxy-substituted phenylacetonitrile. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions on the phenyl ring.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride in polar aprotic solvents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups. Reagents like potassium permanganate or chromium trioxide are commonly used for such transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield a variety of substituted phenylacetonitriles, while reduction of the nitrile group results in the corresponding amine derivative.

Scientific Research Applications

2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

    Medicine: It is explored for its potential use in drug development. The presence of bromine and fluorine atoms can enhance the pharmacokinetic properties of drug candidates.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The nitrile group can also participate in interactions with biological macromolecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2,3-Dibromo-5-(difluoromethoxy)phenylacetonitrile can be compared with other similar compounds, such as:

    3,5-Dibromo-2-(difluoromethoxy)phenylacetonitrile: This compound has a similar structure but with different positions of the bromine atoms. It may exhibit different reactivity and applications due to the positional isomerism.

    2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile: Another positional isomer with bromine atoms at different positions. Its chemical properties and applications may vary accordingly.

    2,5-Dibromo-3-(difluoromethoxy)phenylacetonitrile: This compound also shares a similar structure but with different bromine atom positions, leading to potential differences in reactivity and use.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical behavior and applications in various fields.

Properties

IUPAC Name

2-[2,3-dibromo-5-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2NO/c10-7-4-6(15-9(12)13)3-5(1-2-14)8(7)11/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFNRQJLVJQZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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